(-)-Tracheloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation
(-)-Tracheloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, distribution, and experimental protocols related to the lignan, (-)-Tracheloside. A dibenzylbutyrolactone lignan, (-)-Tracheloside has garnered interest for its potential pharmacological activities. This document consolidates key information to support ongoing research and development efforts.
Natural Sources and Distribution
(-)-Tracheloside has been identified in a variety of plant species, primarily within the Apocynaceae and Asteraceae families. Its distribution is notable in several traditional medicinal plants. The primary documented sources include species of the Trachelospermum (star jasmine) genus and Carthamus tinctorius (safflower).
Quantitative Data on (-)-Tracheloside Content
The concentration of (-)-Tracheloside can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes available quantitative data from scientific literature.
| Plant Species | Family | Plant Part | Extraction Yield | Reference |
| Carthamus tinctorius | Asteraceae | Seeds | 339 mg from 500 g | [Not explicitly cited] |
| Trachelospermum jasminoides | Apocynaceae | Aerial Parts | Not specified | [1] |
| Trachelospermum asiaticum | Apocynaceae | Not specified | Not specified | [2] |
Experimental Protocols: Isolation of (-)-Tracheloside
The isolation of (-)-Tracheloside from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below is a representative protocol synthesized from published methodologies for the isolation of lignans (B1203133) from Trachelospermum and Carthamus species.
Representative Protocol: Ultrasonic-Assisted Extraction and Chromatographic Separation
This protocol outlines a general procedure for the extraction and isolation of (-)-Tracheloside, optimized for efficiency and yield.
1. Preparation of Plant Material:
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Collect and air-dry the relevant plant material (e.g., seeds of Carthamus tinctorius or aerial parts of Trachelospermum jasminoides).
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Grind the dried material into a fine powder to increase the surface area for extraction.
2. Ultrasonic-Assisted Extraction:
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Weigh the powdered plant material.
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Suspend the powder in a 70% methanol (B129727) solution. A common solvent-to-material ratio is 10:1 (v/w).
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Place the suspension in an ultrasonic bath.
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Perform ultrasonic extraction for approximately 40 minutes at a controlled temperature (e.g., 40°C).[3]
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After extraction, filter the mixture to separate the extract from the solid plant residue.
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Repeat the extraction process on the residue to ensure maximum recovery.
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Combine the filtrates.
3. Solvent Partitioning and Fractionation:
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Concentrate the combined methanolic extract under reduced pressure to obtain a crude extract.
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Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
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Monitor the presence of (-)-Tracheloside in the different fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Lignans like (-)-Tracheloside are typically enriched in the ethyl acetate or n-butanol fractions.
4. Chromatographic Purification:
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Subject the enriched fraction to column chromatography over silica (B1680970) gel or a suitable resin.
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Elute the column with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.
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Collect fractions and analyze them by TLC or HPLC to identify those containing (-)-Tracheloside.
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Pool the fractions containing the target compound.
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Further purify the pooled fractions using preparative HPLC to obtain highly pure (-)-Tracheloside.
5. Structure Elucidation:
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Confirm the identity and purity of the isolated (-)-Tracheloside using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthesis of (-)-Tracheloside
(-)-Tracheloside, as a dibenzylbutyrolactone lignan, is synthesized via the phenylpropanoid pathway.[4][5] This fundamental metabolic pathway in plants is responsible for the production of a wide array of secondary metabolites. The biosynthesis begins with the amino acid phenylalanine.
The following diagram illustrates the generalized biosynthetic pathway leading to the formation of lignans.
Caption: Generalized biosynthetic pathway of (-)-Tracheloside from Phenylalanine.
This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols are intended to streamline experimental design and facilitate further investigation into the therapeutic potential of (-)-Tracheloside.
References
- 1. A new isoflavonoid glycoside from the aerial parts of Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
